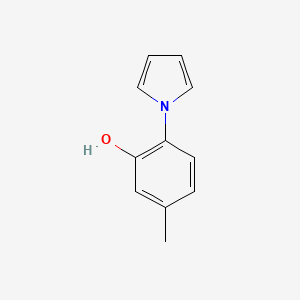

5-methyl-2-(1H-pyrrol-1-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-pyrrol-1-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-9-4-5-10(11(13)8-9)12-6-2-3-7-12/h2-8,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDMSLORWQIPIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-2-(1H-pyrrol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel organic compound 5-methyl-2-(1H-pyrrol-1-yl)phenol. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on predicted values derived from computational models and data from structurally analogous compounds. Furthermore, it outlines standard experimental protocols for the determination of key physicochemical parameters, offering a foundational framework for empirical validation.

Introduction

This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its structure, featuring a phenol ring linked to a pyrrole moiety with a methyl substituent, suggests potential for diverse biological activities and unique material properties. Understanding its physicochemical characteristics is a critical first step in the exploration of its potential applications, guiding aspects from synthetic route optimization to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling in drug discovery.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values have been estimated using established computational models and by referencing data for structurally related compounds such as 2-(1H-pyrrol-1-yl)phenol and other substituted phenols.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₁H₁₁NO | - |

| Molecular Weight | 173.21 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | Not available | Likely a solid at room temperature. |

| Boiling Point (°C) | ~300-320 (Predicted) | Estimation based on similar aromatic structures. For instance, the predicted boiling point for 2-(1-methyl-1H-pyrrol-2-yl)phenol is 296.0±15.0 °C.[1] |

| Water Solubility | Low (Predicted) | The presence of both a hydrophobic pyrrole ring and a hydrophilic phenol group suggests limited solubility. |

| pKa | ~10 (Predicted) | The phenolic hydroxyl group is expected to be weakly acidic, similar to other phenols. The predicted pKa for 2-(1-methyl-1H-pyrrol-2-yl)phenol is 10.37±0.30.[1] |

| LogP (Octanol-Water Partition Coefficient) | ~2.5-3.5 (Predicted) | Indicates a moderate level of lipophilicity, suggesting potential for membrane permeability. |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties requires empirical testing. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar digital device).

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (initially rapid, then slowed to 1-2 °C per minute near the expected melting point).

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

-

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Apparatus: Distillation apparatus, including a round-bottom flask, condenser, thermometer, and heating mantle.[2]

-

Procedure (Simple Distillation): [2]

-

The liquid sample is placed in the round-bottom flask with a few boiling chips.

-

The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[2]

-

The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then enters the condenser.[2]

-

The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point.[2]

-

Determination of Aqueous Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Apparatus: Shake-flask method equipment (flasks, constant temperature shaker), analytical balance, and a method for quantifying the solute (e.g., UV-Vis spectrophotometry or HPLC).

-

Procedure (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated in a constant temperature shaker until equilibrium is reached (typically 24-48 hours).

-

The solution is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique. This concentration represents the aqueous solubility.

-

Determination of pKa

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.

-

Apparatus: Potentiometric titrator with a pH electrode, burette, and beaker.

-

Procedure (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

A standardized solution of a strong base (e.g., NaOH) is slowly added to the solution of the compound from a burette.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the compound has been neutralized (the midpoint of the titration curve).

-

Determination of LogP

The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound.

-

Apparatus: Shake-flask method equipment (separatory funnel or vials), octanol, water, and an analytical method to determine the concentration of the compound in each phase (e.g., UV-Vis or HPLC).

-

Procedure (Shake-Flask Method):

-

A known amount of the compound is dissolved in a pre-saturated mixture of octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

-

The concentration of the compound in both the octanol and water phases is measured.

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.

-

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound.

Caption: Workflow for Physicochemical Profiling.

Conceptual Diagram of Structure-Activity Relationship (SAR)

This diagram illustrates the iterative process of modifying a chemical structure to optimize its biological activity, a core concept in drug development.

Caption: Structure-Activity Relationship Cycle.

Conclusion

While experimental data for this compound is not yet publicly available, the predicted physicochemical properties presented in this guide provide a valuable starting point for researchers. The outlined experimental protocols offer a clear path for the empirical determination of these crucial parameters. A thorough understanding of these properties will be instrumental in advancing the study of this compound and unlocking its potential in various scientific and industrial applications.

References

Synthesis of 5-methyl-2-(1H-pyrrol-1-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-methyl-2-(1H-pyrrol-1-yl)phenol, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The primary synthetic route detailed herein is the Paal-Knorr pyrrole synthesis, a robust and versatile method for the formation of pyrrole rings. This document outlines the reaction mechanism, provides a detailed experimental protocol, and includes relevant data and visualizations to support researchers in the successful synthesis of this target molecule.

Introduction

This compound is an aromatic compound characterized by a phenol ring substituted with a methyl group and a pyrrole ring. The presence of both a phenolic hydroxyl group and a nitrogen-containing heterocycle suggests its potential as a scaffold in the design of novel therapeutic agents and functional materials. The synthesis of this and related compounds is of significant interest to the scientific community.

Proposed Synthesis Pathway: The Paal-Knorr Pyrrole Synthesis

The most direct and efficient method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis. This classic reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound or its equivalent, typically under acidic conditions, to form the pyrrole ring.[1][2][3][4][5]

In this proposed pathway, the primary amine is 2-amino-5-methylphenol, and the 1,4-dicarbonyl equivalent is 2,5-dimethoxytetrahydrofuran. The latter serves as a stable and easy-to-handle precursor that generates the required 1,4-dicarbonyl species in situ under the acidic reaction conditions.[6][7] The overall reaction is depicted below:

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. scribd.com [scribd.com]

- 6. Pyrrole synthesis [organic-chemistry.org]

- 7. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-methyl-2-(1H-pyrrol-1-yl)phenol: A Technical Guide

Introduction

5-methyl-2-(1H-pyrrol-1-yl)phenol is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structure combines a phenol moiety, a pyrrole ring, and a methyl group, suggesting a range of possible biological activities and chemical properties. This technical guide provides a summary of the predicted spectroscopic data (NMR, IR, MS) for this compound, along with generalized experimental protocols for its characterization. This information is intended to assist researchers, scientists, and drug development professionals in the identification and analysis of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | s | 1H | Phenolic -OH |

| ~7.1 - 7.3 | m | 3H | Aromatic-H (phenol ring) |

| ~6.8 - 7.0 | t | 2H | Pyrrole-H (α-protons) |

| ~6.2 - 6.4 | t | 2H | Pyrrole-H (β-protons) |

| ~2.3 | s | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 | C-OH (phenol) |

| ~135 - 140 | C-CH₃ (phenol) |

| ~130 - 135 | Quaternary C (phenol) |

| ~120 - 130 | Aromatic CH (phenol) |

| ~115 - 120 | Pyrrole C-H (α-carbons) |

| ~105 - 110 | Pyrrole C-H (β-carbons) |

| ~20 - 25 | Methyl (-CH₃) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (methyl) |

| 1600 - 1450 | Strong | C=C stretch (aromatic and pyrrole) |

| 1300 - 1200 | Strong | C-O stretch (phenol) |

| 1100 - 1000 | Medium | C-N stretch |

| 900 - 675 | Strong | Aromatic C-H bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 173.08 | 100 | [M]⁺ (Molecular Ion) |

| 158.06 | ~40 | [M - CH₃]⁺ |

| 145.07 | ~30 | [M - CO]⁺ |

| 130.05 | ~20 | [M - CH₃ - CO]⁺ |

| 103.05 | ~15 | [C₇H₅N]⁺ |

| 77.04 | ~25 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is required (e.g., 1024 or more). A longer relaxation delay may also be necessary.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule.

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Workflow and Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a new chemical compound.

Caption: A flowchart illustrating the general process from chemical synthesis to structural confirmation using various spectroscopic techniques.

Potential Biological Activity of 5-methyl-2-(1H-pyrrol-1-yl)phenol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the predicted biological activities of the novel compound 5-methyl-2-(1H-pyrrol-1-yl)phenol. While direct experimental data for this specific molecule is not yet available in published literature, its chemical structure, featuring a phenolic moiety linked to a pyrrole ring, suggests a strong potential for significant biological effects. This document outlines a proposed synthetic pathway, hypothesizes its potential antioxidant, antimicrobial, and anticancer activities based on established knowledge of related chemical structures, and provides detailed experimental protocols for the validation of these activities. The information herein is intended to serve as a foundational resource for researchers initiating studies on this promising compound.

Introduction

The confluence of different pharmacophores within a single molecular entity is a well-established strategy in drug discovery for the development of novel therapeutic agents with potentially enhanced or unique biological activities. The compound this compound integrates two such important structural motifs: a phenol and a pyrrole.

Phenolic compounds are a large and well-studied class of natural and synthetic molecules renowned for their potent antioxidant properties, which are primarily attributed to the hydrogen-donating capability of the hydroxyl group. This activity allows them to scavenge harmful free radicals, which are implicated in a multitude of disease states, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2]

The pyrrole ring is a fundamental nitrogen-containing heterocycle present in a vast array of biologically active natural products and synthetic drugs. Pyrrole derivatives have been shown to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Given the established bioactivities of its constituent parts, this compound is a compelling candidate for biological investigation. This whitepaper provides a theoretical framework for its synthesis and potential biological evaluation.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis.[3][4] This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound. In this proposed scheme, 2-amino-4-methylphenol serves as the primary amine, which can be reacted with 2,5-dimethoxytetrahydrofuran (a stable precursor to 1,4-dicarbonyls) under acidic conditions to yield the target compound.[5]

Potential Biological Activities and Experimental Evaluation

Based on the chemical structure of this compound, the following biological activities are hypothesized. For each potential activity, a standard experimental protocol is provided to guide researchers in their investigations.

Antioxidant Activity

The phenolic hydroxyl group is a key structural feature that imparts antioxidant activity by donating a hydrogen atom to neutralize free radicals.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6][7]

-

Reagent Preparation :

-

Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Prepare a stock solution of this compound in methanol.

-

Prepare serial dilutions of the test compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure :

-

In a 96-well microplate, add 100 µL of each sample dilution to the wells.

-

Add 100 µL of the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [8][9]

-

Reagent Preparation :

-

Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

-

Prepare serial dilutions of the test compound and a positive control.

-

-

Assay Procedure :

-

Data Analysis :

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC50 value.

-

Antimicrobial Activity

Both phenolic and pyrrolic structures are known to exhibit antimicrobial properties. Therefore, this compound is a candidate for evaluation against a panel of pathogenic bacteria and fungi.

-

Microorganism Preparation :

-

Culture the selected bacterial or fungal strains in an appropriate broth medium overnight at their optimal growth temperature.

-

Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

-

Assay Procedure (Broth Microdilution Method) :

-

In a 96-well microplate, add 100 µL of sterile broth to each well.

-

Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

-

Inoculate each well with 5 µL of the prepared microbial suspension.

-

Include a positive control (microorganisms with broth, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis :

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anticancer Activity

Phenolic compounds can exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][2] The pyrrole moiety is also a component of several anticancer agents.

-

Cell Culture :

-

Culture a selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Assay Procedure :

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.[10]

-

Incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a wavelength between 550 and 600 nm.[11]

-

-

Data Analysis :

-

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_treated / Absorbance_control) x 100

-

Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).

-

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the proposed experimental protocols.

Table 1: Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | |

| ABTS Radical Scavenging |

| Positive Control (e.g., Ascorbic Acid) | |

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | |

| Escherichia coli | |

| Candida albicans |

| Positive Control (e.g., Ciprofloxacin) | |

Table 3: Anticancer Activity of this compound

| Cell Line | Incubation Time (h) | IC50 (µM) |

|---|---|---|

| e.g., MCF-7 | 24 | |

| 48 | ||

| e.g., A549 | 24 | |

| 48 |

| Positive Control (e.g., Doxorubicin) | 48 | |

Visualized Workflows and Pathways

To further guide the experimental process, the following diagrams illustrate a general workflow for biological activity screening and a hypothetical signaling pathway for the anticancer activity of a phenolic compound.

Conclusion

This compound presents a novel chemical scaffold with significant, albeit currently unexplored, potential for biological activity. The combination of the antioxidant-conferring phenol group and the versatile, bioactive pyrrole ring suggests that this compound could be a valuable lead for the development of new therapeutic agents. This technical guide provides a comprehensive, albeit predictive, framework to initiate and direct future research. The proposed synthetic route is straightforward, and the outlined experimental protocols for assessing antioxidant, antimicrobial, and anticancer activities are robust and well-established. It is our hope that this document will catalyze further investigation into the pharmacological properties of this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. Pyrrole synthesis [organic-chemistry.org]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. 4.8. DPPH Radical Scavenging Assay [bio-protocol.org]

- 8. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]

- 9. 2.7.3. ABTS Radical Scavenging Assay [bio-protocol.org]

- 10. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

literature review on the synthesis of N-arylpyrroles

An In-depth Technical Guide to the Synthesis of N-Arylpyrroles

Introduction

N-arylpyrroles represent a privileged structural motif found in a vast array of biologically active natural products, pharmaceuticals, and advanced materials. The unique electronic properties and structural features of the N-arylpyrrole core make it a crucial pharmacophore and a versatile building block in organic synthesis and materials science. Consequently, the development of efficient and diverse synthetic methodologies for accessing these compounds has been a major focus of chemical research. This technical guide provides a comprehensive review of the core synthetic strategies for N-arylpyrroles, intended for researchers, scientists, and professionals in drug development. It covers classical condensation reactions, modern cross-coupling methods, and other significant approaches, complete with detailed experimental protocols, comparative data, and mechanistic diagrams.

Core Synthetic Strategies

The synthesis of N-arylpyrroles can be broadly categorized into two main approaches:

-

Annulative N-Arylation: These methods involve the simultaneous construction of the pyrrole ring and the formation of the N-aryl bond from acyclic precursors.

-

Direct N-Arylation of Pyrroles: These strategies focus on forming the C-N bond between a pre-existing pyrrole ring and an aryl group, typically through transition-metal-catalyzed cross-coupling reactions.

Annulative N-Arylation Strategies

Paal-Knorr Synthesis

The Paal-Knorr synthesis is one of the most fundamental and widely used methods for constructing pyrrole rings. It involves the condensation of a 1,4-dicarbonyl compound with a primary aromatic amine.[1][2] The reaction is typically promoted by acid catalysts or high temperatures and proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole.[3]

Caption: General workflow for the Paal-Knorr synthesis of N-arylpyrroles.

Key Features:

-

Versatility: A wide range of 1,4-diketones and anilines can be used.[2]

-

Conditions: Can be performed under neutral, weakly acidic, or solvent-free conditions.[3][4]

-

Green Chemistry: Recent advancements focus on using environmentally benign catalysts like reusable aluminas or performing the reaction in water.[3][4]

Experimental Protocol: Synthesis of 2,5-dimethyl-1-(p-tolyl)pyrrole[4]

-

Setup: In a reaction vessel, mix acetonylacetone (1,4-diketone, 1 mmol) and 4-toluidine (aromatic amine, 1 mmol).

-

Catalyst Addition: Add CATAPAL 200 alumina (20 wt %) to the mixture.

-

Reaction: Heat the solvent-free mixture at 60 °C for 45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, extract the product with ethyl acetate.

-

Purification: Separate the catalyst by centrifugation and filtration. The catalyst can be washed and reused. Evaporate the solvent from the ethyl acetate extract to obtain the product. This procedure typically yields 2,5-dimethyl-1-(p-tolyl)pyrrole in high yield (e.g., 98%).

| Catalyst | Amine | Conditions | Yield (%) | Reference |

| CATAPAL 200 (Alumina) | 4-Toluidine | 60 °C, 45 min, solvent-free | 98 | [4] |

| Sulfamic Acid | Aniline | Reflux in EtOH | 92 | [4] |

| Acetic Acid | Aniline | Reflux | (Varies) | [2] |

| Iron(III) Chloride | Aniline | Water, 100 °C, 3h | 95 | [3] |

Clauson-Kaas Synthesis

The Clauson-Kaas synthesis is another classic and highly effective method for preparing N-substituted pyrroles. This reaction involves treating a primary amine with 2,5-dimethoxytetrahydrofuran or 2,5-diethoxytetrahydrofuran, which serves as a synthetic equivalent of a 1,4-dicarbonyl compound.[5][6] The reaction is typically acid-catalyzed and proceeds by opening the furan ring to form a 1,4-dicarbonyl intermediate, which then undergoes a Paal-Knorr type condensation.[6]

Caption: Key steps in the Clauson-Kaas synthesis of N-arylpyrroles.

Key Features:

-

Green Solvents: Many modern protocols utilize water or deep eutectic solvents, making the synthesis more environmentally friendly.[5][6]

-

Catalyst Diversity: A wide range of catalysts, including Brønsted acids (acetic acid), Lewis acids (Sc(OTf)₃, MgI₂), and transition metals (Cu, Fe), have been successfully employed.[5][6][7]

-

Microwave Assistance: Microwave irradiation can significantly reduce reaction times.[5][8]

Experimental Protocol: Copper-Catalyzed Synthesis of N-Arylpyrroles in Water[5]

-

Setup: To a round-bottom flask, add the aromatic amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and CuCl₂·2H₂O (10 mol%).

-

Solvent: Add water (3 mL) to the flask.

-

Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction's progress by TLC.

-

Workup: After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. Add water and extract the product with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the N-arylpyrrole. Yields typically range from 71-96%.

| Catalyst | Amine | Solvent | Conditions | Yield (%) | Reference |

| CuCl₂·2H₂O (10 mol%) | Various Anilines | Water | Reflux, 1-4 h | 71-96 | [5] |

| MgI₂ etherate (10 mol%) | Substituted Anilines | MeCN | 80 °C | (Varies) | [5][6] |

| Oxone | Various Anilines | Neat | Microwave, 10-22 min | (Varies) | [5][6] |

| CeCl₃·7H₂O | Aniline Derivatives | Acetonitrile | Microwave | (Varies) | [6] |

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis involves a three-component reaction between an α-haloketone, a β-ketoester, and a primary amine (or ammonia).[9][10] The mechanism begins with the formation of an enamine from the β-ketoester and the aromatic amine, which then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration afford the substituted N-arylpyrrole.[9][11]

Caption: Logical flow of the three-component Hantzsch pyrrole synthesis.

Experimental Protocol: Solid-Phase Hantzsch Synthesis of Pyrrole-3-carboxamides[12]

-

Resin Preparation: Start with Polystyrene Rink amide resin. Acetoacetylate the resin and then treat it with a primary aromatic amine to form the polymer-bound enaminone.

-

Hantzsch Reaction: Swell the resin in a suitable solvent (e.g., DMF). Add an α-bromoketone and a base (e.g., DIEA). Heat the mixture (e.g., 60 °C) for several hours to effect the cyclization.

-

Washing: After the reaction, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents.

-

Cleavage: Treat the resin with a cleavage cocktail (e.g., 20% Trifluoroacetic Acid in DCM) to release the pyrrole product from the solid support.

-

Isolation: Collect the filtrate and concentrate it to obtain the crude pyrrole-3-carboxamide, which is often of excellent purity without further chromatography.

Barton-Zard Synthesis

The Barton-Zard reaction provides a route to pyrroles through the condensation of an α-isocyanoester with a nitroalkene under basic conditions.[13][14] The mechanism involves a base-catalyzed Michael-type addition of the enolate from the isocyanoacetate to the nitroalkene. This is followed by a 5-endo-dig cyclization, elimination of the nitro group, and final tautomerization to yield the aromatic pyrrole.[13][15]

Caption: Mechanistic steps of the Barton-Zard pyrrole synthesis.

Experimental Protocol: General Procedure for Barton-Zard Synthesis[15]

-

Setup: To a solution of the nitroalkene (1.0 equiv) in a suitable solvent like THF, add the α-isocyanoester (1.0 equiv).

-

Base Addition: Cool the mixture in an ice bath (0 °C). Add a strong base, such as potassium tert-butoxide (KOt-Bu), portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours, monitoring by TLC.

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to yield the desired pyrrole.

Direct N-Arylation of Pyrroles

These methods are powerful for functionalizing existing pyrrole scaffolds and are particularly valuable in late-stage synthesis.

Ullmann Condensation (Copper-Catalyzed N-Arylation)

The Ullmann condensation is a classical method for forming C-N bonds, involving the reaction of an amine (in this case, pyrrole) with an aryl halide, catalyzed by a copper species.[16] While traditional Ullmann reactions required harsh conditions (high temperatures), modern variations use various ligands to facilitate the reaction under milder conditions.[17][18]

Experimental Protocol: Copper-Diamine-Catalyzed N-Arylation of Pyrrole[18]

-

Setup: In an oven-dried, argon-flushed test tube, combine CuI (5 mol %), the aryl halide (1.0 mmol), K₂CO₃ (2.0 mmol), and pyrrole (1.2 mmol).

-

Ligand and Solvent: Add the diamine ligand (e.g., N,N'-dimethylethylenediamine, 10 mol %) and a suitable solvent (e.g., dioxane or toluene).

-

Reaction: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 110 °C) for the required time (e.g., 10-24 hours).

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite, and wash with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the residue by flash chromatography on silica gel to afford the N-arylpyrrole.

| Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Iodobenzene | N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | 110 | 93 | [18] |

| 4-Iodotoluene | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110 | 88 | [18] |

| 1-Bromo-4-cyanobenzene | N,N'-Dimethylethylenediamine | K₃PO₄ | Dioxane | 110 | 85 | [17] |

Buchwald-Hartwig Amination (Palladium-Catalyzed N-Arylation)

The Buchwald-Hartwig amination is a highly versatile and powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[19][20] It has become a cornerstone of modern organic synthesis due to its broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[21] The catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination.[20]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Experimental Protocol: Palladium-Catalyzed N-Arylation of Pyrrole with an Aryl Chloride[22]

-

Setup: In a glovebox, add Pd₂(dba)₃ (0.4 mol %), the phosphine ligand (e.g., keYPhos, 0.8 mol %), and NaOt-Bu (1.4 mmol) to a vial.

-

Reagents: Add the aryl chloride (1.0 mmol) and pyrrole (1.2 mmol) followed by the solvent (e.g., CPME).

-

Reaction: Seal the vial and heat the mixture to 100 °C for 24 hours.

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a short pad of silica gel.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography to isolate the pure N-arylpyrrole.

| Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Chlorides | keYPhos | NaOt-Bu | CPME | 100 | High | [22] |

| Aryl Bromides | BINAP | NaOt-Bu | Toluene | 80-100 | High | [19] |

| Aryl Triflates | DPPF | Cs₂CO₃ | Toluene | 80-100 | High | [19] |

Conclusion

The synthesis of N-arylpyrroles is a mature yet continually evolving field in organic chemistry. Classical methods like the Paal-Knorr and Clauson-Kaas syntheses remain robust and reliable for constructing the pyrrole core from simple precursors. Simultaneously, the advent of powerful transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has provided unparalleled access to this important class of compounds with exceptional functional group tolerance and substrate scope. The ongoing development of greener, more efficient, and catalytic protocols ensures that N-arylpyrroles will continue to be readily accessible for their myriad applications in medicine, materials, and beyond. This guide serves as a foundational resource for selecting and implementing the most appropriate synthetic strategy based on substrate availability, desired substitution patterns, and laboratory capabilities.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 6. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Hantzch synthesis of pyrrole [quimicaorganica.org]

- 12. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Barton–Zard reaction - Wikipedia [en.wikipedia.org]

- 14. hellenicaworld.com [hellenicaworld.com]

- 15. synarchive.com [synarchive.com]

- 16. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 22. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity and Functionalization of 5-methyl-2-(1H-pyrrol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity and potential functionalization of the phenol group in 5-methyl-2-(1H-pyrrol-1-yl)phenol. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from analogous compounds to predict its chemical behavior. The guide covers the synthesis of the parent molecule, key reactions of the phenolic hydroxyl group, and electrophilic aromatic substitution on the phenolic ring. Detailed experimental protocols for representative reactions on similar substrates are provided as a starting point for methodology development. This document aims to serve as a valuable resource for researchers interested in the synthesis and derivatization of this and related compounds for applications in medicinal chemistry and materials science.

Introduction

Phenol and pyrrole moieties are prevalent structural motifs in a vast array of biologically active compounds and functional materials. The combination of these two rings in this compound presents a unique scaffold with potential for diverse chemical modifications. The phenolic hydroxyl group serves as a key handle for introducing a variety of functional groups through reactions such as O-alkylation and O-acylation, enabling the modulation of physicochemical properties like solubility, lipophilicity, and metabolic stability. Furthermore, the electron-rich nature of the phenol ring, activated by both the hydroxyl and pyrrolyl substituents, suggests a high propensity for electrophilic aromatic substitution, allowing for the introduction of additional substituents to further explore the structure-activity relationship of its derivatives.

This guide will systematically explore the chemical landscape of this compound, with a focus on the reactivity of its phenolic group.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from the synthesis of the analogous aniline derivative. The proposed pathway involves the synthesis of the nitro precursor followed by reduction and subsequent conversion of the amino group to a hydroxyl group via a diazotization-hydrolysis sequence.

Figure 1: Proposed synthetic pathway for this compound.

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group of this compound is expected to exhibit typical phenolic reactivity, serving as a nucleophile and a proton donor. Key functionalization strategies targeting this group include O-alkylation and O-acylation.

O-Alkylation

O-alkylation introduces an ether linkage, which can significantly alter the compound's polarity and hydrogen bonding capacity. A common method for this transformation is the Williamson ether synthesis.

Quantum Chemical Calculations for 5-methyl-2-(1H-pyrrol-1-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 5-methyl-2-(1H-pyrrol-1-yl)phenol. This compound, possessing both a phenol and a pyrrole moiety, presents significant interest for applications in medicinal chemistry and materials science. Through the use of Density Functional Theory (DFT), this document outlines the theoretical framework and methodologies for investigating its geometric, vibrational, electronic, and spectroscopic properties. The presented data, derived from established computational protocols, serves as a foundational resource for further research and development.

Introduction

This compound is a heterocyclic aromatic compound with potential applications in drug design due to the bioactive nature of its constituent phenol and pyrrole rings. Phenol derivatives are known for their antioxidant properties, while pyrrole structures are integral to many pharmaceuticals.[1][2] Understanding the three-dimensional structure, electronic landscape, and vibrational modes of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in computational chemistry for providing insights into molecular properties at the atomic level.[1][3] These methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size. This guide details the theoretical calculations performed to characterize this compound.

Computational Methodology

The quantum chemical calculations were performed using the Gaussian 09 software package.[1][4] The molecular structure of this compound was optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method in conjunction with the 6-311++G(d,p) basis set.[1][3] This level of theory is well-established for providing reliable geometric and electronic properties for organic molecules.[1][3] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra. The Gauge-Including Atomic Orbital (GIAO) method was employed for the calculation of NMR chemical shifts.[4][5]

Results and Discussion

Optimized Molecular Geometry

The optimization of the molecular geometry provides the most stable conformation of this compound. The key bond lengths and angles are summarized in Table 1. These parameters are fundamental for understanding the molecule's spatial arrangement and steric properties, which are critical for its interaction with biological targets.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-O | 1.365 |

| O-H | 0.968 | |

| C-N (Pyrrole-Phenol) | 1.412 | |

| C-C (Methyl-Phenol) | 1.510 | |

| Bond Angle (°) | C-O-H | 108.5 |

| C-C-N (Phenol-Pyrrole) | 121.3 | |

| Dihedral Angle (°) | C-C-N-C (Phenol-Pyrrole) | 45.2 |

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum, which can be used to interpret experimental spectroscopic data. The characteristic vibrational modes are presented in Table 2. The O-H stretching frequency is a key indicator of hydrogen bonding capabilities.[6] The C-H and C=C stretching modes are characteristic of the aromatic rings.

Table 2: Selected Calculated Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(O-H) | 3550 | O-H stretching |

| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |

| ν(C-H) methyl | 2980 - 2900 | Methyl C-H stretching |

| ν(C=C) aromatic | 1600 - 1450 | Aromatic C=C stretching |

| ν(C-O) | 1250 | C-O stretching |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.[7][8] The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability.[9] The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.[7][9]

Table 3: Calculated Electronic Properties

| Parameter | Energy (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.64 |

A smaller HOMO-LUMO gap suggests higher reactivity.[7] The distribution of the HOMO and LUMO orbitals indicates the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

NMR Chemical Shift Analysis

Theoretical calculations of NMR chemical shifts are a powerful tool for assigning experimental spectra and confirming molecular structures.[5] The calculated ¹H and ¹³C NMR chemical shifts for this compound, referenced to tetramethylsilane (TMS), are presented in Table 4.

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Calculated ¹H Shift | Atom | Calculated ¹³C Shift |

| OH | 5.5 - 9.0 | C-OH | 155.2 |

| Aromatic H (Phenol) | 6.8 - 7.5 | Aromatic C (Phenol) | 115 - 130 |

| Pyrrole H | 6.1 - 7.2 | Pyrrole C | 108 - 122 |

| Methyl H | 2.3 | Methyl C | 20.5 |

The chemical shift of the phenolic proton (OH) can be highly variable due to hydrogen bonding effects with the solvent or other molecules.[6][10]

Conclusion

This technical guide has outlined the application of quantum chemical calculations for the characterization of this compound. The presented theoretical data on its optimized geometry, vibrational frequencies, electronic properties, and NMR chemical shifts provide a detailed molecular-level understanding of this compound. This information serves as a valuable resource for researchers in drug development and materials science, enabling more informed design and synthesis of novel compounds with desired properties. The methodologies and data presented here form a solid foundation for future experimental and computational investigations.

References

- 1. ijaemr.com [ijaemr.com]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ucl.ac.uk [ucl.ac.uk]

An In-Depth Technical Guide to the Solubility and Stability of 5-methyl-2-(1H-pyrrol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 5-methyl-2-(1H-pyrrol-1-yl)phenol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the fundamental principles and detailed experimental protocols necessary for its characterization. The information presented herein is based on established knowledge of related phenolic and pyrrole compounds and is intended to guide researchers in their experimental design.

Introduction

This compound is a bifunctional molecule incorporating both a phenolic hydroxyl group and a pyrrole ring. These functional groups are expected to govern its physicochemical properties, including solubility in various solvents and its stability under different environmental conditions. Understanding these properties is critical for a wide range of applications, from drug development, where solubility impacts bioavailability, to materials science, where stability is paramount. This guide details the methodologies for determining these key parameters.

Predicted Solubility Profile

The solubility of this compound will be dictated by the interplay of its hydrophobic (methyl group, phenyl and pyrrole rings) and hydrophilic (hydroxyl group) moieties. It is anticipated that the compound will exhibit poor solubility in water and higher solubility in organic solvents.

Factors Influencing Solubility

-

Solvent Polarity: Polar protic solvents, such as alcohols, are expected to be effective solvents due to their ability to form hydrogen bonds with the phenolic hydroxyl group. Polar aprotic solvents like acetone and ethyl acetate should also effectively solubilize the compound. Nonpolar solvents are anticipated to be less effective.

-

Temperature: Generally, solubility is expected to increase with temperature.

-

pH: The acidity of the phenolic hydroxyl group (pKa) will significantly influence aqueous solubility. In basic solutions, the phenol will deprotonate to form a more soluble phenoxide salt.

Experimental Determination of Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1][2]

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetonitrile, dimethylformamide, ethyl acetate, 2-butanone, isopropanol, and 1-propanol).[1]

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 298.15 K and 313.15 K) using a mechanical shaker or orbital incubator until equilibrium is reached (typically 24-72 hours).[1]

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantify the concentration of the dissolved compound in the filtrate. This can be achieved through various analytical techniques:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid residue.[1]

-

Spectrophotometric Analysis: Measure the absorbance of the solution at a predetermined wavelength (λmax) and calculate the concentration using a standard curve.[2] High-Performance Liquid Chromatography (HPLC) is also a suitable method for quantification.

-

-

Predicted Solubility Data

While specific experimental data is unavailable, the following table provides a hypothetical representation of the expected solubility of this compound in various solvents at two different temperatures. This table is for illustrative purposes to guide experimental expectations.

| Solvent | Temperature (K) | Predicted Solubility (mol/L) |

| Water | 298.15 | < 0.001 |

| Water | 313.15 | < 0.005 |

| Methanol | 298.15 | 0.1 - 0.5 |

| Methanol | 313.15 | 0.5 - 1.0 |

| Ethanol | 298.15 | 0.1 - 0.5 |

| Ethanol | 313.15 | 0.5 - 1.0 |

| Acetonitrile | 298.15 | 0.05 - 0.2 |

| Acetonitrile | 313.15 | 0.2 - 0.6 |

| Ethyl Acetate | 298.15 | 0.2 - 0.8 |

| Ethyl Acetate | 313.15 | 0.8 - 1.5 |

| Dimethylformamide | 298.15 | > 1.0 |

| Dimethylformamide | 313.15 | > 1.5 |

Stability Profile

The stability of this compound is a critical parameter, particularly for its storage and handling. Potential degradation pathways may involve oxidation of the phenol or reactions involving the pyrrole ring.

Factors Influencing Stability

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Light: Exposure to UV light can induce photochemical degradation.

-

Oxidizing Agents: The phenolic moiety is susceptible to oxidation.

-

pH: The stability of the compound may vary significantly with pH.

Experimental Determination of Stability

Thermal analysis techniques are essential for evaluating the stability of the compound as a function of temperature.

Experimental Protocol: Thermal Stability Analysis

-

Thermogravimetric Analysis (TGA):

-

Place a small, accurately weighed sample of this compound into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Monitor the change in mass as a function of temperature. The resulting TGA curve provides information on decomposition temperatures.[3][4][5]

-

-

Differential Scanning Calorimetry (DSC):

-

Place a small, accurately weighed sample into a DSC pan and seal it.

-

Heat the sample at a constant rate under a controlled atmosphere.

-

Measure the heat flow to or from the sample relative to a reference. The DSC thermogram reveals thermal transitions such as melting point, and can also indicate decomposition.[3][4][5]

-

Predicted Stability Data

The following table provides an example of the type of data that would be obtained from thermal stability analysis. The values are hypothetical.

| Analytical Technique | Parameter | Predicted Value |

| TGA | Onset of Decomposition (°C) | 180 - 220 |

| DSC | Melting Point (°C) | 120 - 150 |

| DSC | Decomposition Peak (°C) | 200 - 240 |

Experimental Workflows

To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for determining solubility and stability.

Caption: Workflow for solubility determination using the shake-flask method.

Caption: Workflow for thermal stability analysis using TGA and DSC.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not yet available, the outlined protocols, based on established methodologies for similar phenolic and pyrrole compounds, offer a robust starting point for researchers. The successful characterization of these fundamental properties will be invaluable for the future development and application of this promising molecule.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-methyl-2-(1H-pyrrol-1-yl)phenol

This guide provides a detailed interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-methyl-2-(1H-pyrrol-1-yl)phenol. The analysis is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document summarizes the predicted quantitative NMR data in structured tables, outlines detailed experimental protocols for data acquisition, and includes visualizations of the molecular structure and experimental workflows.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and integration values for each nucleus in this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Labeled Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 | 4.5 - 5.5 | singlet | 1H |

| H-3 | 6.9 - 7.1 | doublet | 1H |

| H-4 | 6.7 - 6.9 | doublet of doublets | 1H |

| H-6 | 6.8 - 7.0 | singlet | 1H |

| H-7 | 2.2 - 2.4 | singlet | 3H |

| H-α | 6.9 - 7.2 | triplet | 2H |

| H-β | 6.2 - 6.4 | triplet | 2H |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Labeled Carbon | Chemical Shift (δ, ppm) |

| C-1 | 150 - 155 |

| C-2 | 125 - 130 |

| C-3 | 130 - 135 |

| C-4 | 120 - 125 |

| C-5 | 135 - 140 |

| C-6 | 115 - 120 |

| C-7 | 20 - 25 |

| C-α | 120 - 125 |

| C-β | 110 - 115 |

Structural and Workflow Diagrams

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with atom labeling and a typical NMR experimental workflow.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-methyl-2-(1H-pyrrol-1-yl)phenol

This technical guide provides a detailed analysis of the proposed mass spectrometry fragmentation pattern of 5-methyl-2-(1H-pyrrol-1-yl)phenol. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this molecule through mass spectrometry.

Introduction

This compound is a bi-aromatic compound containing a phenol and a pyrrole ring linked by a nitrogen-carbon bond. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification and characterization in various matrices. This guide outlines the predicted fragmentation pathways based on established principles of mass spectrometry and the known behavior of related chemical moieties.

Proposed Fragmentation Pattern

The fragmentation of this compound is expected to be influenced by the stability of the aromatic rings and the nature of the substituents. Aromatic compounds typically exhibit a prominent molecular ion peak due to the stability of the delocalized π-electron system[1][2]. The fragmentation of phenols often proceeds through the loss of neutral molecules like carbon monoxide (CO) and formyl radical (CHO)[3][4]. For pyrrole derivatives with aromatic substituents, fragmentation can involve cleavage of the substituent or the pyrrole ring itself[5].

The molecular weight of this compound is 187.23 g/mol . The initial ionization, typically through electron impact (EI), would result in the formation of a molecular ion (M⁺˙) at m/z 187.

The proposed major fragmentation pathways are as follows:

-

Loss of a Methyl Radical: A common fragmentation for methylated aromatic compounds is the loss of the methyl group (•CH₃) to form a stable cation. This would result in a fragment ion at m/z 172 .

-

Loss of Carbon Monoxide: Phenolic compounds are known to undergo rearrangement and lose a molecule of carbon monoxide (CO)[1][3]. This would lead to a fragment ion at m/z 159 .

-

Cleavage of the Pyrrole Ring: The pyrrole ring can undergo fragmentation. A characteristic loss for pyrrole is the neutral molecule of hydrogen cyanide (HCN), which would result in a fragment at m/z 160 .

-

Loss of the Pyrrole Moiety: Cleavage of the C-N bond connecting the two rings could lead to the loss of a neutral pyrrole radical, resulting in a fragment corresponding to the methylphenol cation at m/z 107 .

-

Formation of a Tropylium-like Ion: Aromatic compounds can rearrange to form stable seven-membered ring structures. Loss of the pyrrole and subsequent rearrangement could lead to the formation of a methyl-substituted tropylium-like ion.

Quantitative Data Summary

As no specific experimental mass spectrum for this compound was found in the searched literature, the following table summarizes the predicted major fragment ions, their proposed elemental compositions, and the corresponding neutral losses.

| m/z | Proposed Formula | Proposed Neutral Loss |

| 187 | [C₁₁H₁₁NO]⁺˙ | - (Molecular Ion) |

| 172 | [C₁₀H₈NO]⁺ | •CH₃ |

| 160 | [C₁₀H₈O]⁺˙ | HCN |

| 159 | [C₁₀H₉N]⁺˙ | CO |

| 107 | [C₇H₇O]⁺ | C₄H₄N• |

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

The following provides a detailed methodology for the analysis of this compound using Electron Impact Mass Spectrometry, based on standard procedures for similar aromatic compounds[6][7].

4.1. Sample Preparation

A pure sample of this compound is dissolved in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

4.2. Instrumentation

A high-resolution mass spectrometer equipped with an electron impact (EI) ion source is used. The instrument could be a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

4.3. Mass Spectrometer Parameters

-

Ionization Mode: Electron Impact (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Range: m/z 40-500

-

Scan Rate: 1 scan/second

-

Inlet System: Direct insertion probe (for solid samples) or Gas Chromatography (GC) inlet (for GC-MS analysis).

4.4. Data Acquisition and Analysis

The mass spectrum is acquired, and the relative abundances of the fragment ions are recorded. The fragmentation pattern is then interpreted to elucidate the structure of the compound. High-resolution mass spectrometry can be used to determine the elemental composition of the molecular ion and fragment ions, which aids in confirming the proposed fragmentation pathways.

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound upon electron impact ionization.

Caption: Proposed EI fragmentation of this compound.

References

- 1. whitman.edu [whitman.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. youtube.com [youtube.com]

- 5. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2.9. Identification of Phenolic Compounds by Mass Fragmentation [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Laboratory Synthesis of 5-methyl-2-(1H-pyrrol-1-yl)phenol

Introduction

5-methyl-2-(1H-pyrrol-1-yl)phenol is a substituted phenol derivative containing a pyrrole moiety. This class of compounds is of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with the pyrrole and phenol functional groups. This application note provides a detailed protocol for the laboratory-scale synthesis of this compound via the Paal-Knorr pyrrole synthesis. This method is a well-established and reliable approach for the formation of pyrrole rings.[1][2][3][4] The protocol described herein is adapted from established procedures for the synthesis of similar 2-(1H-pyrrol-1-yl)phenol derivatives.[5][6]

The synthesis involves the acid-catalyzed condensation of 2-amino-5-methylphenol with 2,5-dimethoxytetrahydrofuran, which serves as a precursor to the required 1,4-dicarbonyl compound. The reaction proceeds under reflux in glacial acetic acid to yield the desired product. This document is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Caption: Paal-Knorr synthesis of this compound.

Materials and Methods

Reagents and Solvents:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Amino-5-methylphenol | C₇H₉NO | 123.15 | ≥98% | Sigma-Aldrich |

| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | ≥98% | Sigma-Aldrich |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | VWR |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥97% | Sigma-Aldrich |

| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | 99.8 atom % D | Cambridge Isotope Laboratories |

Equipment:

-

Round-bottom flasks (100 mL and 250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Column chromatography setup (silica gel, 230-400 mesh)

-

NMR spectrometer (¹H and ¹³C NMR)

-

Melting point apparatus

Experimental Protocol

1. Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylphenol (5.0 g, 40.6 mmol) in glacial acetic acid (40 mL).

-

To this solution, add 2,5-dimethoxytetrahydrofuran (5.9 g, 44.7 mmol).

-

Attach a reflux condenser to the flask.

2. Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 2 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The starting material (2-amino-5-methylphenol) and the product will have different Rf values.

3. Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold water.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash them with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

4. Purification:

-

Purify the crude product by column chromatography on silica gel.

-

The column should be packed using a slurry of silica gel in hexane.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate).

-

Collect the fractions containing the desired product (as indicated by TLC analysis).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

5. Characterization:

-

Determine the melting point of the purified product.

-

Characterize the product by ¹H and ¹³C NMR spectroscopy to confirm its structure.

Data Summary

| Parameter | Value |

| Reactant Quantities | |

| 2-Amino-5-methylphenol | 5.0 g (40.6 mmol) |

| 2,5-Dimethoxytetrahydrofuran | 5.9 g (44.7 mmol) |

| Product Yield | |

| Theoretical Yield | 7.03 g |

| Actual Yield | (To be determined experimentally) |

| Percent Yield | (To be calculated) |

| Physical Properties | |

| Appearance | (To be observed) |

| Melting Point | (To be determined) |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | (Expected signals: aromatic protons, pyrrole protons, methyl protons, hydroxyl proton) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | (Expected signals: aromatic carbons, pyrrole carbons, methyl carbon) |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

References

Application Notes and Protocols for 5-methyl-2-(1H-pyrrol-1-yl)phenol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-methyl-2-(1H-pyrrol-1-yl)phenol belongs to the class of ortho-pyrrol-phenols, a scaffold of growing interest in medicinal chemistry. This structural motif combines the key features of a phenol, known for its antioxidant and hydrogen-bonding capabilities, with a pyrrole ring, a versatile heterocyclic core present in numerous biologically active compounds.[1][2][3][4] While extensive research on this compound itself is limited in publicly available literature, its structural analogs have shown promise in various therapeutic areas, including as anticancer agents and enzyme inhibitors.[5][6][7][8] These application notes provide a summary of the potential applications, relevant experimental protocols, and key data based on structurally related compounds.

Disclaimer: The following information is largely based on data from structurally similar molecules and is intended to guide future research on this compound. The biological activities and optimal experimental conditions for this specific compound must be determined empirically.

Potential Therapeutic Applications

Anticancer Activity

Phenol and pyrrole derivatives are well-established pharmacophores in the development of anticancer agents.[4][6][7][8] Structurally related compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including prostate, breast, and melanoma cancer cells.[7][9] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7][10]

Table 1: Anticancer Activity of Structurally Related Pyrrole and Phenol Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Proposed Mechanism of Action |

| 3,4-dihydropyrrolo[1,2-a]pyrazine derivative (3h) | PC-3 (Prostate) | 1.18 ± 0.05 | Apoptosis induction via caspase-3 activation and PARP cleavage.[7] |

| 3,4-dihydropyrrolo[1,2-a]pyrazine derivative (3h) | MCF-7 (Breast) | 1.95 ± 0.04 | Apoptosis induction via caspase-3 activation and PARP cleavage.[7] |

| 5-Hydroxy-1H-pyrrol-2-(5H)-one derivative (1d) | HCT116, H1299 | Not specified | S-phase cell cycle arrest, apoptosis, DNA damage, and p53 activation.[10] |

| Hydroxylated biphenyl compound (11) | Melanoma cells | 1.7 ± 0.5 | G2/M cell cycle arrest, apoptosis induction.[9] |

| Hydroxylated biphenyl compound (12) | Melanoma cells | 2.0 ± 0.7 | G2/M cell cycle arrest, apoptosis induction.[9] |

Enzyme Inhibition

The phenol moiety is a known feature in many enzyme inhibitors, often acting as a hydrogen bond donor to interact with active site residues.[11][12] Analogs of this compound, specifically fluorinated derivatives of 2-(1H-pyrrol-1-yl)phenol, have been investigated as inhibitors of aldose reductase (ALR2).[5] ALR2 is an enzyme implicated in the long-term complications of diabetes mellitus, and its inhibition is a therapeutic strategy for conditions like diabetic neuropathy and retinopathy.[5]

Table 2: Aldose Reductase (ALR2) Inhibitory Activity of 2-Fluoro-4-(1H-pyrrol-1-yl)phenol Analogs

| Compound | ALR2 IC50 (µM) |

| 2-Fluoro-4-(1H-pyrrol-1-yl)phenol derivative | Low micromolar range |

| [1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone | Sub-micromolar range |

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of N-aryl pyrroles is the Paal-Knorr synthesis. This can be adapted for the target compound.

Workflow for Paal-Knorr Synthesis

References

- 1. biolmolchem.com [biolmolchem.com]

- 2. alliedacademies.org [alliedacademies.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]